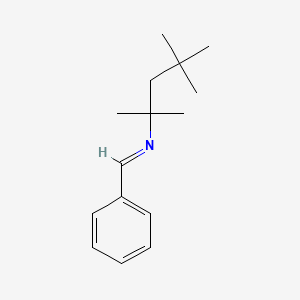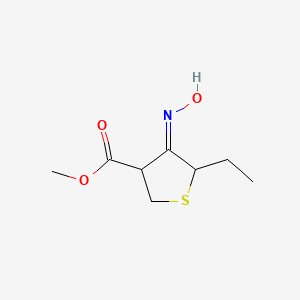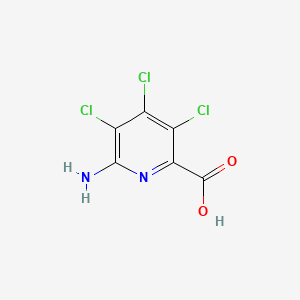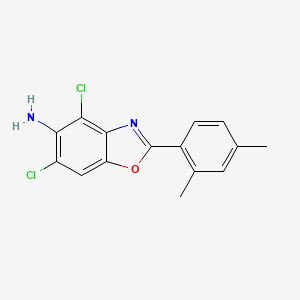![molecular formula C21H29ClN5O3.C2H3O2<br>C23H32ClN5O5 B13802871 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate CAS No. 82205-20-7](/img/structure/B13802871.png)
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate is a complex organic compound with a molecular formula of C23H32ClN5O5. This compound is known for its unique structural features, which include an azo group, a chloro-nitrophenyl group, and a dimethylammonium acetate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative to form the azo compound. Subsequent reactions involve the introduction of the ethylamino and hydroxypropyl groups under controlled conditions. The final step includes the quaternization of the amine group with dimethylammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted phenyl derivatives are formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent for studying azo coupling reactions and as a precursor for synthesizing other complex organic molecules.
Biology
In biological research, it is used to study the effects of azo compounds on biological systems, including their interactions with proteins and nucleic acids.
Medicine
In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry
Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The chloro-nitrophenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate is unique due to its combination of an azo group, a chloro-nitrophenyl group, and a dimethylammonium acetate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
82205-20-7 |
|---|---|
Fórmula molecular |
C21H29ClN5O3.C2H3O2 C23H32ClN5O5 |
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;acetate |
InChI |
InChI=1S/C21H29ClN5O3.C2H4O2/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-2(3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
XSFKEMHKDFPDNK-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


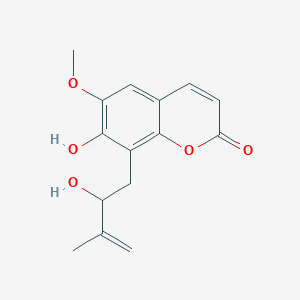

![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
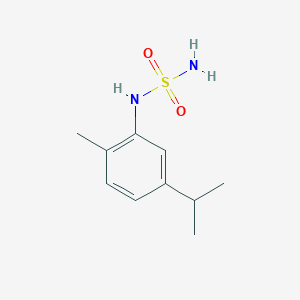

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
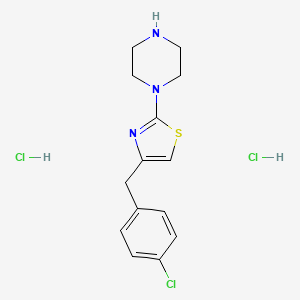
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
